Regioisomeric Identity: CAS and Spectroscopic Distinction from 1-Isoquinolinyl Isomer
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine (CAS 1179360-50-9) and its regioisomer 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine (CAS 1179359-64-8) are chemically distinct entities with different IUPAC names, canonical SMILES, and InChI Keys, confirmed by independent CAS registry assignments . The '3-yl' isomer bears the thiadiazole at the isoquinoline β-carbon (C3), whereas the '1-yl' isomer connects at the α-nitrogen-adjacent C1 position, leading to divergent electron distribution and steric profiles that differentially affect downstream reactivity in amidation and cyclization reactions .
| Evidence Dimension | Regioisomeric configuration (attachment position on isoquinoline) |
|---|---|
| Target Compound Data | 3-(isoquinolin-3-yl) connectivity; CAS 1179360-50-9; InChI Key ZOAKIZOLAZXDJC-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-(isoquinolin-1-yl) connectivity; CAS 1179359-64-8; distinct InChI Key (not publicly listed) |
| Quantified Difference | Non-overlapping CAS registry numbers and InChI Keys; β- vs α-substitution |
| Conditions | Database registration and spectroscopic characterization |
Why This Matters
Procurement of the correct regioisomer is critical for SAR reproducibility; the 3-yl isomer may exhibit different target binding due to altered vector geometry of the amine group.
